Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group and a methyl group attached to one of the phenyl rings, and an ester functional group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of a biphenyl compound to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Reduction of Nitro Group: The nitro group is reduced to an amino group.
Esterification: The final step involves the esterification of the carboxylic acid derivative to form the ester group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from esters.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4’-methyl-[1,1’-biphenyl]-4-yl)acetate involves its interaction with various molecular targets:
Molecular Targets: The amino group can form hydrogen bonds and interact with enzymes or receptors.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and amine oxidation.
Comparison with Similar Compounds
Methyl 2-(3-amino-4’-methylphenyl)acetate: Similar structure but lacks the biphenyl core.
Methyl 2-(4’-methyl-[1,1’-biphenyl]-4-yl)acetate: Similar structure but lacks the amino group.
Properties
IUPAC Name |
methyl 2-[2-amino-4-(4-methylphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-3-5-12(6-4-11)13-7-8-14(15(17)9-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBAFYUZAAKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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